molecular formula C15H8Br2F6S2 B8508236 3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-bromo-2-methylthiophene)

3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-bromo-2-methylthiophene)

Cat. No. B8508236
M. Wt: 526.2 g/mol
InChI Key: BBIYQGBVPMZXRR-UHFFFAOYSA-N
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Patent
US05734065

Procedure details

1,2-bis(5-bromo-2-methyl-3-thienyl)hexafluorocyclopentene (1.0 g, 0.002 mol) was dissolved in dimethoxyethane (50 ml), and palladium tetra(triphenylphosphine) (120 mg) was added to the mixture which was stirred for 5 minutes under argon atmosphere. With 5-(5-trimethylsilyl-2-thienyl)-2-thienyl boric acid (1.4 g, 0.006 mol) and an aqueous solution of potassium carbonate (0.1 mol dm-3, 10 ml) were added, the reaction mixture was refluxed for two hours. It was then concentrated under reduced pressures, extracted with diethylether and rinsed with water. With the diethylether removed under reduced pressures, the product was purified by alumina column chromatogram to give 1,2-bis[2-methyl-5{5-trimethylsilyl-2-thienyl)-2-thienyl}-3-thienyl]hexafluorocyclopentene (550 mg, 0.0007 mol).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
5-(5-trimethylsilyl-2-thienyl)-2-thienyl boric acid
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
120 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
BrC1SC(C)=C([C:8]2[C:12]([F:14])([F:13])[C:11]([F:16])([F:15])[C:10]([F:18])([F:17])[C:9]=2C2C=C(Br)SC=2C)C=1.C[Si](C)(C)C1SC(C2SC(OB(O)O)=CC=2)=CC=1.C(=O)([O-])[O-].[K+].[K+]>C(COC)OC.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd]>[F:13][C:12]1([F:14])[CH:8]=[CH:9][C:10]([F:18])([F:17])[C:11]1([F:15])[F:16] |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=C(S1)C)C1=C(C(C(C1(F)F)(F)F)(F)F)C1=C(SC(=C1)Br)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
5-(5-trimethylsilyl-2-thienyl)-2-thienyl boric acid
Quantity
1.4 g
Type
reactant
Smiles
C[Si](C1=CC=C(S1)C1=CC=C(S1)OB(O)O)(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
120 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 5 minutes under argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for two hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
It was then concentrated under reduced pressures
EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
With the diethylether removed under reduced pressures
CUSTOM
Type
CUSTOM
Details
the product was purified by alumina column chromatogram

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC1(C(C(C=C1)(F)F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0007 mol
AMOUNT: MASS 550 mg
YIELD: CALCULATEDPERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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